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Compound of Interest

Compound Name: Octyltin trichloride

Cat. No.: B049613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

octyltin trichloride (C₈H₁₇Cl₃Sn), a significant organotin compound. Due to the limited

availability of direct experimental spectra for octyltin trichloride, this guide leverages available

data, predicted spectral information, and comparative analysis with analogous compounds,

such as n-butyltin trichloride, to offer a thorough characterization. This document is intended to

support research, quality control, and drug development activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds.

For octyltin trichloride, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most relevant techniques.

Predicted ¹H NMR Spectral Data
While specific experimental ¹H NMR data for octyltin trichloride is not readily available in the

public domain, the spectrum can be reliably predicted based on the structure and data from

similar alkyltin trichlorides. The spectrum is expected to show signals corresponding to the

eight-carbon chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Octyltin Trichloride
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ (C8) ~0.9 Triplet 3H

(CH₂)₅ (C3-C7) ~1.2-1.4 Multiplet 10H

CH₂ (C2) ~1.7 Multiplet 2H

Sn-CH₂ (C1) ~2.0-2.5 Triplet 2H

Predicted values are based on typical chemical shifts for alkyl chains and data from analogous

compounds like n-butyltin trichloride.

¹³C NMR Spectral Data
A ¹³C NMR spectrum for octyltin trichloride is noted to be available in the Wiley-VCH GmbH

database, acquired on a Bruker HX-90 instrument.[1] Although the specific chemical shifts are

not publicly detailed, the expected resonances can be inferred.

Table 2: Expected ¹³C NMR Chemical Shifts for Octyltin Trichloride

Carbon Expected Chemical Shift (ppm)

C1 (Sn-CH₂) 30 - 40

C2 32 - 35

C3 28 - 30

C4 28 - 30

C5 28 - 30

C6 22 - 24

C7 31 - 33

C8 (CH₃) 13 - 15
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Expected values are based on general knowledge of alkyltin compounds and available data for

n-butyltin trichloride.

¹¹⁹Sn NMR Spectral Data
¹¹⁹Sn NMR is a highly sensitive technique for the direct observation of the tin center. The

chemical shift is indicative of the coordination number and the nature of the substituents on the

tin atom. For alkyltin trichlorides, the tin nucleus is expected to be significantly deshielded.

Table 3: Expected ¹¹⁹Sn NMR Chemical Shift for Octyltin Trichloride

Nucleus
Expected Chemical Shift
(ppm)

Reference

¹¹⁹Sn -50 to -150 SnMe₄

The expected range is based on data for similar organotin trichlorides.

Experimental Protocol for NMR Spectroscopy
The following provides a generalized experimental protocol for acquiring NMR spectra of

octyltin trichloride.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or

higher) equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of octyltin trichloride is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). As organotin halides can be

sensitive to moisture, the use of a dry solvent and handling under an inert atmosphere (e.g.,

in a glovebox) is recommended.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

¹¹⁹Sn NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: A wide spectral width should be chosen initially (e.g., -400 to 400 ppm)

and then narrowed based on the observed signal.

Reference: Tetramethyltin (SnMe₄) is the common external reference.[2][3]

Number of Scans: 256 or more.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of octyltin trichloride is expected to be dominated by the absorptions of the

C-H bonds of the octyl group and the Sn-C and Sn-Cl bonds.

Table 4: Predicted Infrared Absorption Frequencies for Octyltin Trichloride
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (alkyl) 2850 - 2960 Strong

CH₂ bend ~1465 Medium

CH₃ bend ~1375 Medium

Sn-C stretch 500 - 600 Medium-Strong

Sn-Cl stretch 300 - 400 Strong

Predicted values are based on characteristic vibrational frequencies and the experimental IR

spectrum of n-butyltin trichloride. An experimental gas-phase IR spectrum for n-butyltin

trichloride is available in the NIST WebBook, which supports these predicted ranges.[4]

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g.,

KBr or NaCl).

Solution: A solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) can be prepared

and placed in a liquid cell.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the salt plates or the solvent is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For octyltin trichloride, a predicted LC-MS/MS spectrum is available,

suggesting likely fragmentation pathways.
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Table 5: Predicted m/z Peaks for Octyltin Trichloride in Positive Ion Mode

m/z Predicted Fragment

339 [C₈H₁₇SnCl₃ + H]⁺ (isotopic pattern)

303 [C₈H₁₇SnCl₂]⁺

267 [C₈H₁₇SnCl]⁺

231 [C₈H₁₇Sn]⁺

113 [C₈H₁₇]⁺

These are predicted values and the presence of tin's multiple isotopes will result in

characteristic isotopic patterns for tin-containing fragments. A GC-MS spectrum of octyltin
trichloride is referenced in SpectraBase, which would provide experimental fragmentation

data.[1]

Experimental Protocol for Mass Spectrometry
Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): A GC system coupled to a mass

spectrometer (e.g., quadrupole or ion trap).

Liquid Chromatography-Mass Spectrometry (LC-MS): An LC system coupled to a mass

spectrometer (e.g., QTOF or triple quadrupole).

GC-MS Protocol:

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane, hexane).

Injection: A small volume (e.g., 1 µL) is injected into the GC.

GC Conditions: A suitable capillary column (e.g., DB-5ms) is used with a temperature

program to elute the compound.
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Ionization: Electron Ionization (EI) at 70 eV is commonly used.

LC-MS Protocol:

Sample Preparation: A solution of the sample in a solvent compatible with the mobile

phase (e.g., methanol, acetonitrile).

LC Conditions: A C18 reversed-phase column is often used with a gradient of water and

an organic solvent (both typically containing a small amount of formic acid for better

ionization).

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for

organotin compounds.

Data Acquisition and Interpretation Workflow
The following diagram illustrates the logical workflow for the spectral characterization of

octyltin trichloride.
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Figure 1: Spectral Analysis Workflow for Octyltin Trichloride
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Figure 1: Spectral Analysis Workflow for Octyltin Trichloride

This guide provides a foundational understanding of the expected spectral characteristics of

octyltin trichloride. For definitive analysis, it is recommended to acquire experimental data

under controlled conditions and consult spectral databases. The provided protocols and

predicted data serve as a valuable resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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